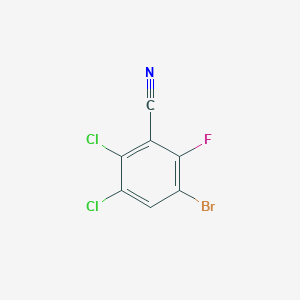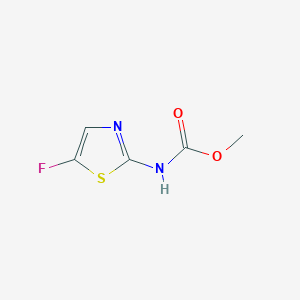![molecular formula C11H11F3 B12845579 (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a butenyl side chain.
Métodos De Preparación
One common method is the radical trifluoromethylation of a suitable precursor, followed by the addition of the butenyl group through a coupling reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Análisis De Reacciones Químicas
1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl side chain to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying the effects of trifluoromethyl groups on biological activity.
Mecanismo De Acción
The mechanism by which 1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its trifluoromethyl and butenyl groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This can influence various pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-substituted benzenes, such as:
1-(Trifluoromethyl)-4-vinylbenzene: Similar structure but with a vinyl group instead of a butenyl group.
1-(Trifluoromethyl)-4-ethylbenzene: Contains an ethyl group instead of a butenyl group.
1-(Trifluoromethyl)-4-propylbenzene: Features a propyl group instead of a butenyl group.
The uniqueness of 1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene lies in its specific combination of the trifluoromethyl and butenyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H11F3 |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
1-[(E)-but-1-enyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h3-8H,2H2,1H3/b4-3+ |
Clave InChI |
IRRHJUOAGUQRHQ-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/C1=CC=C(C=C1)C(F)(F)F |
SMILES canónico |
CCC=CC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


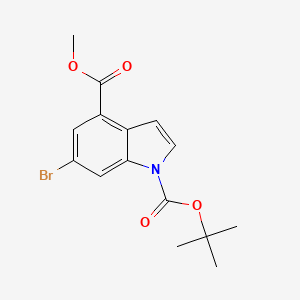
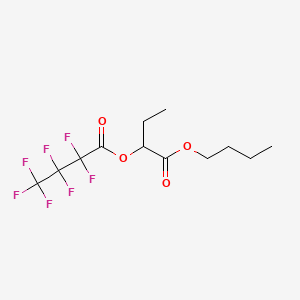
![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
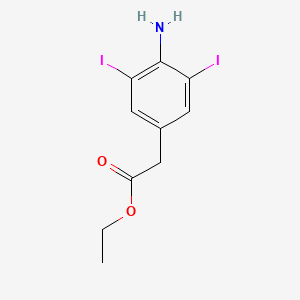


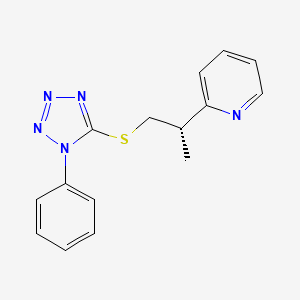
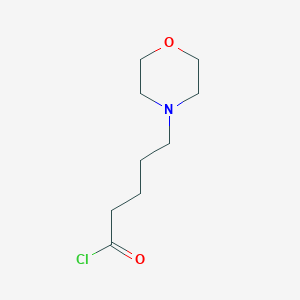
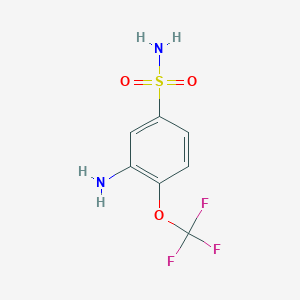
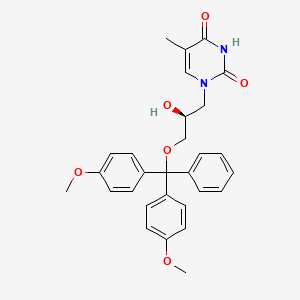
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
